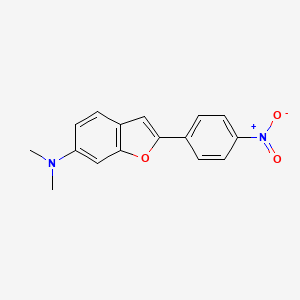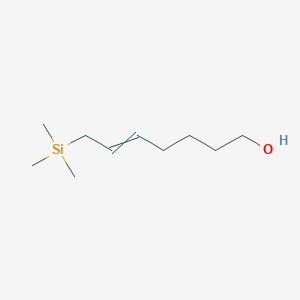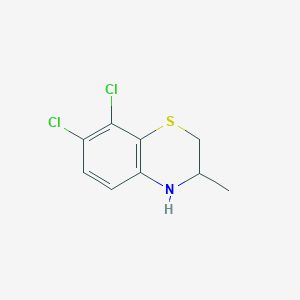
7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine: is a heterocyclic compound that belongs to the benzothiazine family. This compound is characterized by the presence of chlorine atoms at the 7 and 8 positions, a methyl group at the 3 position, and a dihydro structure at the 3,4 positions. Benzothiazines are known for their diverse biological activities and are used in various pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-amino-4,5-dichlorobenzyl chloride with methylamine, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography is common to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiazines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine is used as a building block for the synthesis of more complex molecules
Biology: The compound has been studied for its biological activities, including antimicrobial and antifungal properties. It is used in research to develop new drugs and treatments for infections.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. They are investigated for their ability to modulate biological pathways and treat diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the development of agrochemicals and other specialty chemicals. Its derivatives are employed in the formulation of pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of enzymes involved in microbial cell wall synthesis, thereby exhibiting antimicrobial properties. Additionally, it may interact with neurotransmitter receptors in the brain, influencing cognitive functions.
Comparación Con Compuestos Similares
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine: Known for its cognitive-enhancing properties.
7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one (Diazepam): A well-known anxiolytic and sedative.
Uniqueness: 7,8-Dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine is unique due to the presence of two chlorine atoms at the 7 and 8 positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzothiazine derivatives and contributes to its specific applications in various fields.
Propiedades
Número CAS |
92310-82-2 |
|---|---|
Fórmula molecular |
C9H9Cl2NS |
Peso molecular |
234.14 g/mol |
Nombre IUPAC |
7,8-dichloro-3-methyl-3,4-dihydro-2H-1,4-benzothiazine |
InChI |
InChI=1S/C9H9Cl2NS/c1-5-4-13-9-7(12-5)3-2-6(10)8(9)11/h2-3,5,12H,4H2,1H3 |
Clave InChI |
YIHIUNOADPDVQD-UHFFFAOYSA-N |
SMILES canónico |
CC1CSC2=C(N1)C=CC(=C2Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![5-Methyl-5-[(propan-2-yl)oxy]-4-(trimethylsilyl)-5H-dibenzo[b,d]silole](/img/structure/B14348018.png)
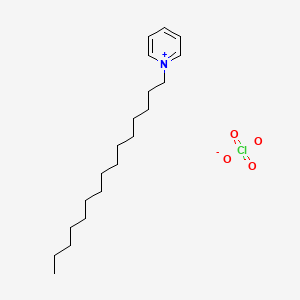
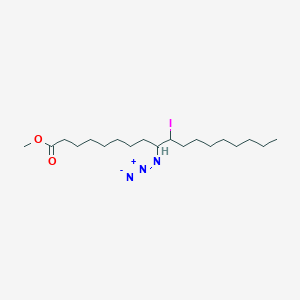
![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)

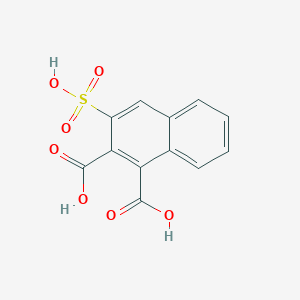
![6-methyl-9-[(4-nitrophenyl)methylideneamino]-7H-purin-8-one](/img/structure/B14348035.png)
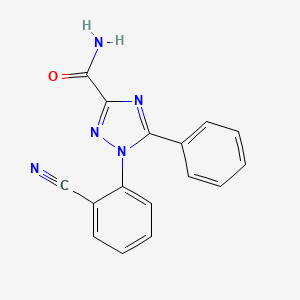
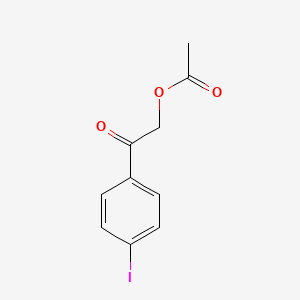

![(Dibenzo[b,d]furan-2-yl)(2,4-dichlorophenyl)methanone](/img/structure/B14348071.png)
